molecular formula C11H17NO2 B6434301 2,4-Dimethoxyamphetamine CAS No. 23690-13-3

2,4-Dimethoxyamphetamine

Cat. No.: B6434301
CAS No.: 23690-13-3
M. Wt: 195.26 g/mol
InChI Key: DQWOZMUBHQPFFF-UHFFFAOYSA-N

Description

2,4-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound is characterized by its chemical formula C11H17NO2 and a molecular weight of 195.2582 g/mol .

Preparation Methods

The synthesis of 2,4-Dimethoxyamphetamine typically involves the following steps:

Chemical Reactions Analysis

2,4-Dimethoxyamphetamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major products formed from these reactions include ketones, alcohols, and substituted amphetamines.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of amphetamines.

    Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

    Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.

    Industry: Its use in industry is limited due to its psychoactive properties and legal restrictions

Comparison with Similar Compounds

2,4-Dimethoxyamphetamine is similar to other dimethoxyamphetamine isomers, such as:

    2,5-Dimethoxyamphetamine: Known for its psychedelic effects and longer duration of action.

    3,4-Dimethoxyamphetamine: Exhibits mescaline-like visual effects.

    2,3-Dimethoxyamphetamine: Less studied but structurally similar.

What sets this compound apart is its unique substitution pattern on the benzene ring, which influences its pharmacological profile and potency.

Conclusion

This compound is a fascinating compound with a rich history in psychedelic research. Its unique chemical structure and diverse range of reactions make it an interesting subject for scientific study. its psychoactive properties and legal status limit its practical applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWOZMUBHQPFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874252
Record name 2,4-DIMETHOXYAMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23690-13-3, 52850-81-4
Record name 2,4-Dimethoxyamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023690133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052850814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHOXYAMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT33R7Q58G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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